![molecular formula C21H24N6O3S B2685157 6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852046-53-8](/img/structure/B2685157.png)

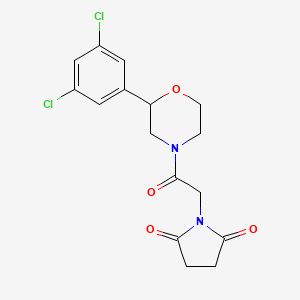

6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

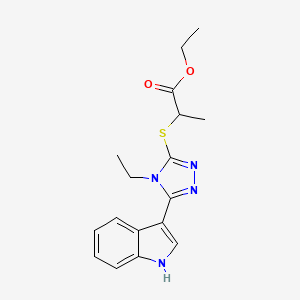

The compound is a complex organic molecule that includes several notable functional groups, including a 1,2,4-triazole ring and an imidazole ring . These types of compounds are often used in medicinal chemistry due to their broad range of chemical and biological properties .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing the 1,2,4-triazole ring are known to exhibit multidirectional biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

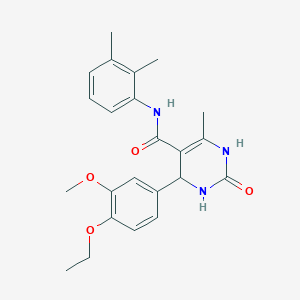

Cancer Therapy: Targeting TRK Inhibition

Tropomyosin receptor kinases (TRKs) play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation and overexpression of TRKs are associated with various cancers. Researchers have synthesized 38 pyrazolo [3,4-b]pyridine derivatives, including compound C03, which inhibits TRKA activity. Notably, C03 demonstrated an IC50 value of 56 nM and effectively suppressed the proliferation of the Km-12 cell line. Its selectivity for the MCF-7 cell line and HUVEC cell line further highlights its potential as a TRK inhibitor .

Plasma Stability Assessment

Compound C03 exhibits excellent plasma stability, with a half-life (t1/2) exceeding 289.1 minutes. This stability is crucial for drug development, ensuring effective pharmacokinetics and sustained therapeutic effects .

Cytochrome P450 (CYP) Isoform Interaction

C03’s interaction with cytochrome P450 (CYP) isoforms was evaluated. Notably, it showed low inhibitory activity against CYP2C9, a critical enzyme involved in drug metabolism. Understanding CYP interactions is essential for predicting potential drug-drug interactions and optimizing therapeutic regimens .

Structural Biology and Drug Design

Researchers have used scaffold hopping and computer-aided drug design to synthesize C03 and related derivatives. Investigating the binding interactions between C03 and TRKs at the molecular level provides insights for designing more potent and selective inhibitors .

Neurological Disorders: Modulating TRK Signaling

Given TRKs’ role in neural development and function, compounds like C03 may hold promise for treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Further studies are needed to explore their neuroprotective effects .

Drug Repurposing and Beyond

Beyond cancer, researchers are exploring C03’s potential in other therapeutic areas. Its unique chemical scaffold and TRK inhibitory activity make it an attractive candidate for drug repurposing or as a starting point for novel drug development .

Mecanismo De Acción

The mechanism of action would depend on the specific use of the compound. For example, many imidazole and 1,2,4-triazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3S/c28-18-13-15(22-20(30)23-18)12-17-24-25-21(27(17)16-8-4-3-5-9-16)31-14-19(29)26-10-6-1-2-7-11-26/h3-5,8-9,13H,1-2,6-7,10-12,14H2,(H2,22,23,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRXKYCVDXXROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685074.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2685077.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2685080.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2685084.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2685090.png)